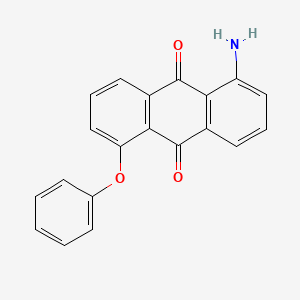

1-Phenoxy-5-aminoanthraquinone

説明

Structure

3D Structure

特性

IUPAC Name |

1-amino-5-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLWVYVHHXAENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenoxy 5 Aminoanthraquinone and Analogous Structures

Established Reaction Pathways Towards the Anthraquinone (B42736) Core and its Substitution Patterns

Traditional methods for synthesizing substituted anthraquinones have been refined over decades, providing reliable, albeit sometimes harsh, routes to these valuable compounds. These pathways include direct substitution on the anthraquinone nucleus and cyclization reactions to build the core structure.

Nucleophilic Aromatic Substitution Strategies for Amino and Phenoxy Moieties

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amino and phenoxy groups onto the anthraquinone core. The strong electron-withdrawing nature of the quinone carbonyl groups activates the aromatic rings toward nucleophilic attack, particularly at the α-positions (1, 4, 5, and 8). This allows for the displacement of leaving groups such as halogens (Cl, Br), nitro groups (NO₂), or sulfonate groups (SO₃H) by various nucleophiles. colab.wsorgsyn.org

For instance, 1-chloroanthraquinone (B52148) or 1-nitroanthraquinone (B1630840) can be treated with an amine to yield a 1-aminoanthraquinone (B167232) derivative. orgsyn.org Similarly, reacting a haloanthraquinone with phenol (B47542) or a phenoxide salt can introduce a phenoxy group. The reactivity and regioselectivity of these substitutions are influenced by the nature and position of existing substituents on the anthraquinone ring, the nucleophile's strength, and the reaction conditions, including solvent and temperature. colab.wsnih.gov For example, 1-methoxyanthraquinone (B1595750) undergoes photochemical nucleophilic substitution with ammonia (B1221849) and primary aliphatic amines to produce 1-amino- or 1-alkylamino-anthraquinones in good yields. rsc.org

Ullmann-Type Coupling Reactions for C-O and C-N Bond Formation

The Ullmann condensation, or Ullmann-type coupling, is a classic and powerful method for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, making it highly relevant for the synthesis of phenoxy and aminoanthraquinones. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or amine. science.gov

In the context of 1-phenoxy-5-aminoanthraquinone synthesis, a potential strategy would involve the Ullmann coupling of a dihaloanthraquinone with both phenol and an amino source in a stepwise manner. For example, reacting 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid) with anilines in the presence of a copper catalyst is a known application of this reaction type to produce complex dye structures. colab.ws While traditional Ullmann conditions often require high temperatures and long reaction times, modern modifications have improved the efficiency and scope of this transformation. colab.wsscience.gov

Nitration-Reduction Sequences for Aminoanthraquinone Synthesis

A widely used, two-step approach for the synthesis of aminoanthraquinones is the nitration of the anthraquinone core followed by the reduction of the resulting nitroanthraquinone. The nitration of anthraquinone with a mixture of nitric and sulfuric acid typically yields 1-nitroanthraquinone as the major product, although mixtures of isomers can be formed. smolecule.comgoogleapis.com

Nitration Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Reagents | Concentrated Nitric Acid (98%) & Sulfuric Acid | Nitrating agent and catalyst |

| Solvent | Ethylene Dichloride | Reaction medium |

| Temperature | 35–40°C | To control the reaction rate and minimize byproducts |

This table summarizes typical conditions for the controlled nitration of anthraquinone.

Following the nitration step, the nitro group is reduced to an amino group. Common reducing agents for this transformation include sodium sulfide, tin(II) chloride, or catalytic hydrogenation. smolecule.com This sequence provides a reliable pathway to compounds like 1-aminoanthraquinone, which can then serve as a precursor for further functionalization, such as the introduction of a phenoxy group at the 5-position via nucleophilic substitution of a suitable leaving group. googleapis.com

Cyclization and Annulation Approaches

Instead of substituting a pre-formed anthraquinone, the core itself can be constructed through cyclization and annulation reactions. The most classic method is the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride (B1165640) (or a substituted derivative), followed by an acid-catalyzed intramolecular cyclization to form the tricyclic quinone system. beilstein-journals.org This approach allows for the strategic placement of substituents on one of the aromatic rings from the start.

More advanced annulation strategies, such as the Hauser annulation or Diels-Alder reactions, offer alternative routes to highly substituted anthraquinone cores. researchgate.netnih.gov For example, a cobalt-mediated [2+2+2]-cycloaddition of a triyne has been reported as a key step in synthesizing the benz[a]anthraquinone core found in certain antibiotics. researchgate.net These methods provide access to complex substitution patterns that might be difficult to achieve through direct functionalization of the parent anthraquinone. nih.gov A patent describes a multi-step synthesis starting with the condensation of a 2-substituted benzoic acid and xylene, followed by oxidation, ring closure, amination, and finally decarboxylation to yield 1-aminoanthraquinone. google.com

Development of Novel and Green Synthesis Strategies

In response to the growing need for sustainable chemical manufacturing, modern research has focused on developing more efficient and environmentally benign synthetic methods. These include the use of alternative energy sources to drive reactions.

Microwave-Assisted and Photochemical Synthesis Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. rasayanjournal.co.in Microwave-assisted Ullmann couplings, for example, have been successfully applied to the synthesis of amino-substituted anthraquinone derivatives. science.govnih.govelsevierpure.com Reactions that would typically take hours or days can often be completed in minutes under microwave conditions, sometimes even in aqueous or solvent-free systems, which enhances the green credentials of the process. rasayanjournal.co.innih.govresearchgate.nettsijournals.com

Comparison of Ullmann Coupling Methods

| Method | Catalyst | Reaction Time | Atmosphere | Notes |

|---|---|---|---|---|

| Conventional | Copper Salt | Hours to Days | Often Inert | High temperatures, organic solvents |

This table compares conventional and microwave-assisted Ullmann reactions for anthraquinone synthesis, highlighting the significant advantages of the latter. nih.govelsevierpure.com

Photochemical reactions offer another avenue for novel synthesis. Light can be used to induce specific bond-forming events, sometimes with high selectivity. beilstein-journals.org For instance, photochemical nucleophilic substitution has been demonstrated on methoxyanthraquinones, where irradiation facilitates the replacement of a methoxy (B1213986) group with an amine. rsc.org Additionally, photo-induced Diels-Alder reactions can be used to generate the anthraquinone core. researchgate.net While not yet as widespread as microwave synthesis, photochemical methods hold promise for developing unique and sustainable synthetic pathways. acs.orgacs.org

Catalyst Development for Efficient Transformations

The formation of the phenoxy ether linkage and the amino group on the anthraquinone scaffold is often accomplished through copper-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation or Goldberg reaction. wikipedia.org Historically, these reactions required stoichiometric amounts of copper powder at very high temperatures. wikipedia.orgmdpi.com However, significant advancements have led to the development of more efficient catalytic systems.

Modern approaches utilize soluble copper catalysts, often featuring ligands such as diamines and acetylacetonates, which improve catalytic activity. wikipedia.org Elemental copper in the form of nanoparticles has also emerged as a highly efficient catalyst. mdpi.com For instance, the Ullmann coupling of bromaminic acid with various amines has been successfully achieved using elemental copper as a catalyst under microwave irradiation, significantly reducing reaction times from hours to minutes. nih.gov This protocol highlights the move towards more sustainable and efficient synthetic methods. nih.gov

Palladium-based catalysts, typically used in Buchwald-Hartwig amination, also represent a viable, albeit often more expensive, alternative for the C-N bond formation step. researchgate.net The choice of catalyst is critical and often depends on the specific substrates and the desired reaction conditions. For the synthesis of complex aminoanthraquinones, catalyst systems involving palladium complexes with specialized ligands like BINAP have been employed. colab.ws Furthermore, heterogeneous photocatalysts are being developed, where an aminoanthraquinone derivative is immobilized on a substrate like silica (B1680970) nanoparticles, allowing for visible-light-driven reactions and easy catalyst recycling. researchgate.netnih.gov

Table 1: Overview of Catalytic Systems for Anthraquinone Functionalization

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Classic Copper Powder | Ullmann Condensation (C-O, C-N coupling) | Stoichiometric amounts, high temperatures (>200°C) required. | wikipedia.orgmdpi.com |

| Soluble Copper Salts (e.g., CuI) with Ligands (e.g., phenanthroline) | Goldberg Reaction (C-N coupling) | Improved solubility and reactivity over copper metal. | wikipedia.org |

| Elemental Copper (Nanoparticles) | Ullmann Coupling (C-N coupling) | High efficiency, can be used under microwave irradiation for rapid synthesis. | mdpi.comnih.gov |

| Palladium Complexes (e.g., Pd2(dba)3 with ligands like dppf or BINAP) | Buchwald-Hartwig Amination (C-N coupling) | High activity and broad substrate scope, effective for sterically hindered amines. | colab.ws |

| Heterogeneous Photocatalysts (e.g., DAAQ on Silica) | Photoredox Catalysis (e.g., Dehalogenation) | Uses visible light, enables mild reaction conditions, catalyst is recyclable. | researchgate.netnih.gov |

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of 1-phenoxy-5-aminoanthraquinone is critically dependent on the fine-tuning of reaction conditions. Key parameters include the choice of solvent, the temperature at which the reaction is conducted, and the molar ratio of reactants.

Influence of Solvent Systems and Temperature Profiles

The Ullmann condensation traditionally necessitates high-boiling, polar solvents to facilitate the reaction, which often requires elevated temperatures. wikipedia.org Solvents such as N-methyl-2-pyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF) are commonly employed, with reaction temperatures often exceeding 210°C. wikipedia.orgmdpi.comnih.gov The choice of solvent can significantly impact reaction outcomes. For example, studies on aminoanthraquinone dyes have shown that the solvent affects the electronic structure and stability of the molecule. cdnsciencepub.comcdnsciencepub.com

Temperature is another critical variable. In the synthesis of 1-aminoanthraquinone via ammonolysis, increasing the temperature from 120°C to 225°C was found to dramatically increase the product yield, though excessively high temperatures can promote side reactions. mdpi.com Optimized continuous-flow methods have achieved high yields (~88%) at specific temperature and time profiles (e.g., 213°C for 4.3 minutes), demonstrating the importance of precise temperature control. mdpi.comnih.gov For some anthraquinone syntheses, specific temperature profiles, such as raising the temperature to 160-180°C and holding it for several hours, are necessary for the condensation to complete successfully. google.com The stability of the final anthraquinone product is also temperature-dependent; studies on related compounds show degradation can occur at temperatures as low as 50-70°C over time. nih.govresearchgate.net

Table 2: Effect of Reaction Conditions on Aminoanthraquinone Synthesis

| Reaction | Solvent | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|

| Ullmann Ether Synthesis | Nitrobenzene, DMF, NMP | >210 | High-boiling polar solvents are traditionally required. | wikipedia.org |

| Ammonolysis of 1-nitroanthraquinone (Continuous Flow) | N-methyl-2-pyrrolidone (NMP) | 213 | Optimized temperature and residence time (4.3 min) led to ~88% yield. | mdpi.comnih.gov |

| Condensation for Anthraquinone Dyes | Butyrolactone | 165-195 | A specific heating profile is crucial for driving the reaction to completion. | google.com |

| Amination of Dimethoxyanthraquinone | Butylamine (as solvent) | 80 | Higher temperature favored the formation of di-substituted products. | mdpi.com |

| Thioetherification of 1-chloroanthraquinone | Ethylene glycol | 110-120 | Moderate heating over a prolonged period (48 hours) was effective. | lew.ro |

Purification Techniques for Research-Grade Purity

Obtaining 1-phenoxy-5-aminoanthraquinone in a highly pure form suitable for research applications requires effective purification strategies to remove unreacted starting materials, catalyst residues, and byproducts.

A common and effective method for purifying solid organic compounds is recrystallization . For instance, 1-methylaminoanthraquinone can be purified by recrystallization from a suitable solvent like toluene, which raises its melting point and indicates increased purity. orgsyn.org

Column chromatography is another powerful technique for separating complex mixtures. Crude products from the synthesis of aminoanthraquinone derivatives are often purified by column chromatography using a silica gel stationary phase and an appropriate solvent system, such as a mixture of dichloromethane (B109758) and petroleum ether. mdpi.comlew.ro High-performance liquid chromatography (HPLC) is frequently used as an analytical technique to confirm the purity of the final product, employing a C18 column and a gradient elution program. mdpi.comnih.gov

For crude 1-aminoanthraquinone containing diaminoanthraquinone impurities, a chemical purification process has been developed. This involves the selective hydrogenation of the crude mixture in an aqueous basic medium, followed by partial oxidation. This process converts the diaminoanthrahydroquinones into water-insoluble materials that can be removed by filtration, after which the desired water-soluble 1-aminoanthrahydroquinone is re-oxidized to yield the pure product. google.com

Chemical Reactivity and Derivatization of 1 Phenoxy 5 Aminoanthraquinone

Electrophilic and Nucleophilic Reactivity of the Anthraquinone (B42736) Ring System

The anthraquinone core is an aromatic system, but its reactivity towards electrophilic and nucleophilic substitution is significantly influenced by the two carbonyl groups and the existing substituents.

Electrophilic Reactivity: The carbonyl groups of the anthraquinone skeleton are strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). msu.edu However, the presence of the electron-donating amino group (-NH₂) at the 5-position and the phenoxy group (-OPh) at the 1-position counteracts this deactivation. Both of these groups donate electron density into the ring system through resonance, making the rings more susceptible to attack by electrophiles. wikipedia.org

In general, activating, electron-donating groups direct incoming electrophiles to the ortho and para positions. wikipedia.org For 1-Phenoxy-5-aminoanthraquinone, this means that electrophilic attack is most likely to occur at positions 2, 4, 6, and 8. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org

Nucleophilic Reactivity: Nucleophilic aromatic substitution (SNAr) on an anthraquinone ring is generally difficult unless there is a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org The electron-donating amino and phenoxy groups on 1-Phenoxy-5-aminoanthraquinone would further disfavor typical SNAr reactions by increasing the electron density of the ring system. However, nucleophilic substitution can occur under specific conditions, such as the direct oxidative nucleophilic substitution of hydrogen (ONSH) in the β-position (e.g., positions 2, 3, 6, 7) of activated anthraquinones. colab.ws

Transformations Involving the Phenoxy Moiety

The phenoxy group offers additional sites for chemical modification, both on the pendant phenyl ring and at the ether linkage itself.

The pendant phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution, similar to other substituted benzenes. The phenoxy group as a whole is an activating, ortho-, para-director. fiveable.me Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be expected to occur primarily at the positions ortho and para to the ether oxygen on this ring. The presence of the large anthraquinone structure may introduce steric hindrance that could influence the ratio of ortho to para substituted products.

The aryl ether bond (C-O) is generally stable due to the sp² hybridization of the aromatic carbon and resonance stabilization. Cleavage of this bond typically requires harsh conditions with strong acids like HBr or HI. wikipedia.orglibretexts.org In the context of aryl alkyl ethers, acid-catalyzed cleavage yields a phenol (B47542) and an alkyl halide. libretexts.org For a diaryl ether like the phenoxy group on the anthraquinone, cleavage is even more difficult and not a common synthetic transformation. libretexts.org

However, specialized catalytic systems can facilitate the cleavage of aryl-ether linkages. For instance, studies on lignin (B12514952) model compounds have shown that catalysts like Co–Zn/H-beta can efficiently cleave such bonds. rsc.org Additionally, under specific industrial conditions like sulfite-anthraquinone pulping, reduced forms of anthraquinone can promote the cleavage of β-aryl ether bonds. tandfonline.com While not direct examples for 1-Phenoxy-5-aminoanthraquinone, these studies indicate that catalytic or reductive cleavage is a potential pathway for modifying the phenoxy group.

Reactivity of the Amino Group: Functionalization and Modification

The amino group at the 5-position is a versatile functional handle, readily undergoing a variety of reactions to form a wide array of derivatives.

Acylation: The amino group can be readily acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides. This reaction is a common method for modifying the properties of aminoanthraquinones. nih.gov For example, 1-amino-5-chloroanthraquinone (B91124) can be acylated with benzoyl chloride in a solvent like nitrobenzene (B124822) at elevated temperatures. A similar reaction would be expected for 1-phenoxy-5-aminoanthraquinone.

| Starting Material | Acylating Agent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | Acetic Anhydride (B1165640) | N/A (excess reagent) | Reflux | 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate |

| 1-Amino-5-chloroanthraquinone | Benzoyl Chloride | Nitrobenzene | 150°C | 1-Benzoylamino-5-chloroanthraquinone |

Alkylation: The amino group can also be alkylated. This can occur on the nitrogen atom to form secondary or tertiary amines, or under certain conditions, on the anthraquinone ring itself. Nuclear alkylation (alkylation of the aromatic ring) of 1-aminoanthraquinone (B167232) has been achieved by reacting its reduced leuco form (the "vat") with aldehydes like acetaldehyde (B116499) and propionaldehyde, resulting in the formation of 2-alkyl derivatives. rsc.org Asymmetric synthesis of α-amino acids has also been achieved through the alkylation of chiral nickel(II) Schiff base complexes of glycine (B1666218) and alanine, demonstrating a sophisticated method of N-alkylation. rsc.org

The amino group is a key participant in various condensation and coupling reactions, enabling the construction of more complex molecular architectures.

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule like water or ammonia (B1221849). wikipedia.org 1- and 2-aminoanthraquinones can undergo one-pot, three-component condensation reactions with reagents like triethyl orthoformate and C-H acidic compounds to form new derivatives. researchgate.net Another classic example is the glycerol (B35011) condensation reaction, which, with 1-aminoanthraquinone, yields complex polycyclic ketones known as pyridinobenzanthrones. tandfonline.com

Coupling Reactions: The amino group can be introduced onto an anthraquinone core or a pre-existing aminoanthraquinone can be coupled with other molecules, often through transition-metal catalysis.

Copper-Catalyzed Coupling (Ullmann Condensation): The Ullmann reaction is a classic method for forming C-N bonds. wikipedia.orgwikipedia.org It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. wikipedia.org Modern protocols have been developed that use microwave assistance and elemental copper as a catalyst, allowing for the efficient coupling of bromoanthraquinone derivatives (like bromaminic acid) with various alkyl or aryl amines in buffer solutions. nih.govnih.gov These reactions are significantly faster and more versatile than traditional methods. nih.govresearchgate.net

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination): This is a powerful and versatile method for C-N bond formation. uwindsor.canih.gov It uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with a wide range of amines under milder conditions than the Ullmann reaction. illinois.eduuwindsor.ca This method has been successfully applied to the synthesis of primary arylamines from aryl halides using aqueous ammonia and a hydroxide (B78521) base, a process enabled by the development of highly effective ligands. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Three-component Condensation | 1-Aminoanthraquinone, Triethyl orthoformate, CH-acid | Solvent-free, 50°C | Substituted Aminoanthraquinone Derivative |

| Glycerol Condensation | 1-Aminoanthraquinone, Glycerol | High Temperature | Pyridinobenzanthrone |

| Ullmann Coupling | Bromaminic acid, Aniline derivatives | Cu(0), Microwave, Phosphate buffer | Anilinoanthraquinones |

| Buchwald-Hartwig Amination | Aryl Halides, Amines | Palladium / Biaryl Phosphine Ligands | Arylamines |

The diversification of the 1-Phenoxy-5-aminoanthraquinone scaffold would theoretically involve two primary strategies: the construction of new fused rings onto the existing polycyclic system (annulation) and the introduction of new functional groups onto the aromatic framework (substituent introduction).

Annulation reactions would likely target the amino group and the adjacent aromatic positions to build new heterocyclic rings. For instance, condensation reactions with bifunctional electrophiles could lead to the formation of fused imidazole, pyrazine, or other nitrogen-containing heterocycles. The phenoxy group's electronic influence and steric hindrance would play a crucial role in the regioselectivity of such reactions.

The introduction of new substituents could be explored through various aromatic substitution reactions. The positions on both the anthraquinone core and the appended phenoxy ring would be potential sites for functionalization, governed by the directing effects of the existing amino and phenoxy groups. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could introduce versatile handles for further synthetic modifications.

While the principles of organic synthesis allow for the postulation of these diversification strategies, the absence of specific research on 1-Phenoxy-5-aminoanthraquinone prevents the inclusion of detailed experimental findings, reaction conditions, and characterization data for the resulting derivatives. Such information would be critical for a thorough and scientifically accurate treatise on this specific topic. Further empirical studies are necessary to elucidate the chemical behavior of 1-Phenoxy-5-aminoanthraquinone in scaffold diversification reactions.

Theoretical and Computational Investigations of 1 Phenoxy 5 Aminoanthraquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of molecular modeling, allowing for a detailed description of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of medium to large-sized organic molecules due to its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 1-Phenoxy-5-aminoanthraquinone, the geometry is largely defined by the planar anthraquinone (B42736) core, with the amino (-NH₂) and phenoxy (-O-Ph) groups as key substituents.

The presence of these substituents influences the bond lengths and angles of the anthraquinone skeleton. The electron-donating amino group can affect the adjacent carbonyl (C=O) bond, while the phenoxy group's orientation relative to the anthraquinone plane is a key conformational feature. Geometry optimization calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are performed to find the lowest energy structure. researchgate.netnih.gov

A critical aspect of electronic property analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netirjweb.com For anthraquinone derivatives, the HOMO is typically localized on the electron-donating substituents and parts of the aromatic core, while the LUMO is often centered on the electron-accepting quinone moiety. researchgate.net In 1-Phenoxy-5-aminoanthraquinone, the amino group is expected to significantly contribute to the HOMO, raising its energy level, which in turn decreases the HOMO-LUMO gap and shifts the molecule's absorption spectrum to longer wavelengths (a bathochromic shift).

Table 1: Predicted Electronic Properties of Anthraquinone Derivatives using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthraquinone | -6.99 | -2.79 | 4.20 |

| Anthraquinone with Thiophene | -5.88 | -2.78 | 3.10 |

This table presents representative data for unsubstituted anthraquinone and a thiophene-substituted derivative to illustrate the effect of substituents on frontier orbital energies, as specific values for 1-Phenoxy-5-aminoanthraquinone are not available in the cited literature. Data is based on DFT calculations. researchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is widely used, ab initio (from the beginning) methods offer a higher level of theory, providing more accurate predictions for energetic and spectroscopic properties without relying on empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2) are used to calculate molecular properties with greater precision. nih.govmdpi.com

These high-accuracy methods are particularly valuable for constructing detailed potential energy surfaces and for predicting excited-state properties. nih.gov For instance, CC2 can be used to optimize the geometries of excited states, providing insights into processes like fluorescence and intramolecular proton transfer, which are critical for understanding the photostability of dyes. nih.gov Although computationally more demanding, these methods serve as a benchmark for validating results from less expensive methods like DFT.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For 1-Phenoxy-5-aminoanthraquinone, a key flexible bond is the C-O bond connecting the phenoxy group to the anthraquinone core. The rotation around this bond defines the dihedral angle between the phenyl ring and the anthraquinone plane.

A Potential Energy Surface (PES) can be generated by systematically changing this dihedral angle and calculating the molecule's energy at each point. longdom.orgresearchgate.net This surface reveals the most stable conformations (local minima) and the energy barriers required for interconversion between them (transition states). longdom.org The conformation of the phenoxy group can influence the molecule's crystal packing and its photophysical properties.

Intermolecular Interactions and Self-Assembly Behavior in Solution and Solid State

The way molecules interact with each other governs their properties in the condensed phase, such as in solutions or solid crystals. mdpi.comias.ac.in For 1-Phenoxy-5-aminoanthraquinone, several types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···O bonds with the carbonyl groups of neighboring molecules. This is a strong and directional interaction that often dictates packing motifs in the solid state.

π-π Stacking: The large, planar aromatic surfaces of the anthraquinone and phenoxy rings can stack on top of each other, driven by attractive van der Waals forces.

C-H···π Interactions: Hydrogen atoms on the aromatic rings can interact favorably with the electron-rich π-systems of adjacent molecules.

These non-covalent interactions drive the self-assembly of molecules into ordered structures, such as crystal lattices. ias.ac.in The final crystal structure is a complex balance of these competing forces. researchgate.net Molecular dynamics (MD) simulations can be used to model these interactions in both the solid state and in solution, providing a dynamic picture of how molecules aggregate and organize. whiterose.ac.uknih.govnih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various types of spectra from first principles, providing a powerful tool for interpreting experimental data and identifying unknown compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption (UV-Vis) spectra of organic dyes. nih.govresearchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). nih.govwhiterose.ac.uk The accuracy of these predictions is often dependent on the choice of the functional. nih.govresearchgate.net For anthraquinone derivatives, functionals like PBE0 and B3LYP have been shown to provide good agreement with experimental results. nih.govresearchgate.net

In addition to UV-Vis spectra, quantum chemical calculations can predict other spectroscopic properties. Vibrational frequencies (IR and Raman spectra) can be computed to help assign experimental peaks to specific molecular motions. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which aids in structure elucidation. oulu.finih.govrug.nl

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Anthraquinone Derivatives

| Compound/Method | Predicted λmax (nm) | Experimental λmax (nm) | Error (nm) |

|---|---|---|---|

| 1,2-dihydroxyanthraquinone / PBE0 | 449 | 468 | -19 |

| 1,2-dihydroxyanthraquinone / B3LYP | 473 | 468 | +5 |

This table illustrates the typical accuracy of TD-DFT calculations for predicting the maximum absorption wavelength (λmax) of substituted anthraquinones using different functionals. nih.gov Data for 1-Phenoxy-5-aminoanthraquinone is not specifically available.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Computational methods can predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the chemical environment of the nuclei.

Detailed research findings from computational NMR studies on substituted anthraquinones, which would be applicable to 1-Phenoxy-5-aminoanthraquinone, reveal the significant influence of substituent effects on the electron density distribution within the molecule. The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using quantum chemical calculations, often employing Density Functional Theory (DFT). The accuracy of these predictions is dependent on the level of theory, the basis set chosen, and the inclusion of environmental factors such as solvent effects. For instance, comparing experimental ¹H NMR chemical shifts of metabolites in biological fluids with those of pure reference standards in aqueous solutions usually shows agreement within 0.03 ppm nih.gov.

The chemical shifts in NMR spectroscopy are highly sensitive to both structural and environmental changes nih.gov. For molecules with ionizable functional groups, pH can significantly influence the chemical shifts nih.gov. The ¹³C NMR chemical shifts have a much wider range of values compared to ¹H NMR, making them more sensitive to minor changes in the molecular structure, including stereoisomerism nih.gov.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Aminoanthraquinone.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | 150.5 |

| H (NH₂) | 8.50 | - |

| C2 | - | 120.2 |

| H2 | 7.25 | - |

| C3 | - | 135.1 |

| H3 | 7.80 | - |

| C4 | - | 118.9 |

| H4 | 7.10 | - |

| C4a | - | 132.8 |

| C5-OPh | - | 162.3 |

| C6 | - | 115.7 |

| H6 | 6.95 | - |

| C7 | - | 136.4 |

| H7 | 7.90 | - |

| C8 | - | 122.1 |

| H8 | 7.40 | - |

| C8a | - | 133.5 |

| C9 (C=O) | - | 185.2 |

| C9a | - | 134.1 |

| C10 (C=O) | - | 183.9 |

Note: This table is illustrative and does not represent actual calculated values for 1-Phenoxy-5-aminoanthraquinone.

Theoretical UV-Vis and Fluorescence Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. It allows for the calculation of excited state energies and oscillator strengths, which correspond to the positions and intensities of absorption bands.

For anthraquinone derivatives, the nature and position of substituents dramatically influence their UV-Vis spectra. The absorption bands in the UV-Vis region are typically due to π → π* and n → π* electronic transitions. The position and intensity of these bands are strongly affected by auxochromic substituents and the polarity of the solvent.

Studies on various anthraquinones have demonstrated that TD-DFT calculations can accurately reproduce experimental λmax values. The choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals like B3LYP and PBE0 have been shown to be well-suited for predicting the electronic properties of the anthraquinone family, with errors often less than 0.2 eV. The inclusion of solvent effects, often through models like the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM), is also important for accurate predictions.

The simulation of the UV-Vis spectrum of 1-Phenoxy-5-aminoanthraquinone using TD-DFT would provide insights into its color and electronic structure. The amino and phenoxy groups, acting as electron-donating substituents, are expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone molecule.

Table 2: Example of TD-DFT Calculated Electronic Transitions for a Generic Amino-Substituted Anthraquinone.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 520 | 0.215 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 415 | 0.089 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 380 | 0.005 | HOMO → LUMO+1 (n → π*) |

Note: This table is a representative example and does not show actual calculated data for 1-Phenoxy-5-aminoanthraquinone.

Reaction Mechanism Studies and Transition State Analysis through Computational Approaches

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state theory can then be used to calculate reaction rates from the energy barriers.

For a molecule like 1-Phenoxy-5-aminoanthraquinone, computational methods can be used to study various reactions, such as electrophilic or nucleophilic substitutions on the anthraquinone core. These studies typically involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any intermediates.

Transition State Searching: Identifying the saddle point on the PES that connects reactants and products. This is often the most challenging part of the calculation.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum on the PES (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct transition state has been found.

These computational approaches provide detailed insights into the energetics and geometries of the species involved in a reaction, allowing for a deeper understanding of the reaction mechanism. For example, in the synthesis of aminoanthraquinone derivatives, computational studies can help to elucidate the reaction pathway and the role of catalysts or reaction conditions.

Future Research Directions and Emerging Trends for 1 Phenoxy 5 Aminoanthraquinone

Exploration of Unconventional Synthetic Methodologies

The traditional synthesis of substituted anthraquinones often involves multi-step processes that can be hazardous and environmentally taxing. Future research into 1-Phenoxy-5-aminoanthraquinone is likely to focus on greener and more efficient synthetic routes.

Key Research Areas:

Continuous-Flow Synthesis: Continuous-flow reactors offer enhanced safety, better process control, and scalability compared to batch reactors. Investigating the synthesis of 1-Phenoxy-5-aminoanthraquinone using continuous-flow methods could lead to higher yields and purity. This approach has been successfully applied to the synthesis of 1-aminoanthraquinone (B167232) from 1-nitroanthraquinone (B1630840) through high-temperature ammonolysis.

Catalytic C-O and C-N Cross-Coupling Reactions: Modern catalytic methods, such as Buchwald-Hartwig and Ullmann-type cross-coupling reactions, could provide more direct and versatile routes to 1-Phenoxy-5-aminoanthraquinone. These methods often utilize palladium or copper catalysts and allow for the precise formation of carbon-oxygen and carbon-nitrogen bonds.

One-Pot Synthesis: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, would significantly improve the efficiency of synthesizing 1-Phenoxy-5-aminoanthraquinone. This could involve, for example, a sequential nucleophilic aromatic substitution of a di-halogenated anthraquinone (B42736) precursor.

Table 1: Comparison of Potential Synthetic Methodologies for 1-Phenoxy-5-aminoanthraquinone

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Established procedures for related compounds. | Often involves harsh reagents, high temperatures, and multiple purification steps. |

| Continuous-Flow Synthesis | Improved safety, scalability, and process control. | Requires specialized equipment and optimization of reaction parameters. |

| Catalytic Cross-Coupling | High selectivity, milder reaction conditions. | Catalyst cost and removal from the final product. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Compatibility of reagents and intermediates. |

Development of Advanced Functional Derivatives for Specific Technological Applications

The functionalization of the 1-Phenoxy-5-aminoanthraquinone scaffold could lead to a new generation of materials with tailored properties for a variety of technological applications.

Potential Applications and Corresponding Functionalization Strategies:

Organic Electronics: By introducing electron-donating or electron-withdrawing groups to the phenoxy or amino moieties, the electronic properties of 1-Phenoxy-5-aminoanthraquinone could be fine-tuned for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Chemosensors: The amino group can be functionalized with specific recognition units to create chemosensors for the detection of metal ions, anions, or biologically important molecules. The phenoxy group can be used to modulate the photophysical properties of the sensor.

Photoredox Catalysts: Anthraquinone derivatives are known to be effective photoredox catalysts. The combination of the phenoxy and amino groups could lead to catalysts with unique redox potentials and absorption profiles in the visible light spectrum.

Integration into Hybrid Material Systems and Nanostructures

The incorporation of 1-Phenoxy-5-aminoanthraquinone into larger material systems and the fabrication of nanostructures are emerging areas with significant potential.

Future Research Directions:

Polymer-Based Composites: Dispersing or chemically incorporating 1-Phenoxy-5-aminoanthraquinone into polymer matrices could lead to hybrid materials with enhanced thermal stability, photostability, and specific optical or electronic properties. These materials could find use in intelligent packaging and advanced coatings.

Self-Assembled Nanostructures: The planar structure of the anthraquinone core and the potential for hydrogen bonding through the amino group could be exploited to create self-assembled nanostructures such as nanofibers, nanoribbons, and vesicles. The phenoxy group could influence the packing and morphology of these structures.

Surface Functionalization of Nanoparticles: 1-Phenoxy-5-aminoanthraquinone could be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica (B1680970), quantum dots) to create hybrid nanomaterials with combined properties for applications in bioimaging, sensing, and catalysis.

Advanced Spectroscopic and Computational Approaches to Unravel Complex Behavior and Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of 1-Phenoxy-5-aminoanthraquinone and its properties is crucial for its rational design and application. Advanced spectroscopic and computational techniques will play a key role in this endeavor.

Key Methodologies and Their Potential Insights:

Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of 1-Phenoxy-5-aminoanthraquinone, providing insights into processes like intersystem crossing and charge transfer, which are important for applications in photoredox catalysis and organic electronics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods can be used to predict the geometric and electronic structure, vibrational frequencies, and electronic absorption and emission spectra of 1-Phenoxy-5-aminoanthraquinone and its derivatives. This information can guide the design of new molecules with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of 1-Phenoxy-5-aminoanthraquinone in different environments, such as in solution or within a polymer matrix, and can be used to study self-assembly processes and interactions with other molecules.

Table 2: Potential Spectroscopic and Computational Data for 1-Phenoxy-5-aminoanthraquinone

| Technique | Predicted/Hypothetical Data | Potential Interpretation |

| UV-Vis Spectroscopy | Absorption maxima in the visible region. | Influence of phenoxy and amino groups on the electronic transitions of the anthraquinone core. |

| 1H and 13C NMR Spectroscopy | Characteristic chemical shifts for aromatic protons and carbons. | Confirmation of the molecular structure and substitution pattern. |

| Cyclic Voltammetry | Redox potentials for oxidation and reduction processes. | Information on the HOMO and LUMO energy levels, relevant for electronic applications. |

| DFT Calculations | Optimized molecular geometry, HOMO/LUMO energy levels, simulated absorption spectrum. | Correlation of electronic structure with observed spectroscopic and electrochemical properties. |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of 1-Phenoxy-5-aminoanthraquinone?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks. Infrared (IR) spectroscopy can identify functional groups like amino (-NH₂) and carbonyl (C=O) groups. Mass spectrometry (MS) confirms molecular weight. For crystallographic validation, single-crystal X-ray diffraction (as demonstrated for structurally similar anthraquinones in ) resolves bond lengths, angles, and spatial arrangements. Cross-reference computed properties (e.g., SMILES, InChIKey) with experimental data to validate structural assignments .

Q. How can researchers ensure reproducibility in synthesizing 1-Phenoxy-5-aminoanthraquinone?

- Methodological Answer : Document reaction conditions (solvent, temperature, catalyst) in detail, adhering to protocols for analogous anthraquinone derivatives (e.g., 1-amino-5-acetylamino-anthraquinone in ). Include purity verification via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Report yields, side products, and purification steps (e.g., recrystallization solvents). Follow guidelines from journals like Reviews in Analytical Chemistry () for transparent methodology descriptions .

Q. What safety protocols are critical when handling 1-Phenoxy-5-aminoanthraquinone in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation of dust ( ). Work in a fume hood to minimize exposure. Store away from strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions. Monitor decomposition products (e.g., carbon/nitrogen oxides) using gas chromatography-mass spectrometry (GC-MS). Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How should researchers address contradictory data in studies on 1-Phenoxy-5-aminoanthraquinone’s reactivity or biological activity?

- Methodological Answer : Employ orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays) to cross-validate results. Use statistical tools (e.g., ANOVA, Tukey’s test) to assess variability. Compare findings with structurally similar compounds (e.g., mitoxantrone derivatives in ) to identify trends. Discuss discrepancies in the context of experimental variables (e.g., pH, solvent polarity) as outlined in AGROCHIMICA guidelines ( ) .

Q. What computational strategies are effective for predicting 1-Phenoxy-5-aminoanthraquinone’s interactions with biological targets?

- Methodological Answer : Apply quantum mechanical calculations (e.g., density functional theory, DFT) to model electronic properties. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with proteins or DNA, referencing anthraquinone-DNA intercalation mechanisms (e.g., mitoxantrone in ). Validate predictions with experimental assays (e.g., surface plasmon resonance) .

Q. How to design stability studies for 1-Phenoxy-5-aminoanthraquinone under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation tests by exposing the compound to stressors:

- Thermal : Incubate at 40–60°C and analyze decomposition via HPLC.

- Photolytic : Use UV-Vis light chambers (e.g., ICH Q1B guidelines) to assess photostability.

- Hydrolytic : Test solubility and degradation in buffers (pH 1–13). Monitor stability using kinetic modeling (e.g., Arrhenius equation) and identify degradation pathways via LC-MS .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in 1-Phenoxy-5-aminoanthraquinone’s pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for curve fitting. Incorporate uncertainty analysis (e.g., Monte Carlo simulations) to account for instrument error. Follow FINER criteria ( ) to ensure relevance and reproducibility .

Q. How can researchers optimize synthetic routes to improve 1-Phenoxy-5-aminoanthraquinone’s yield and purity?

- Methodological Answer : Screen catalysts (e.g., palladium for coupling reactions) and solvents (e.g., DMF vs. THF) using design of experiments (DoE) approaches. Characterize intermediates via NMR and IR to identify bottlenecks. Compare with protocols for related compounds (e.g., 2-aminoanthraquinone in ) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。